Famotidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Properties
Famotidine (B1672045) possesses the chemical formula C₈H₁₅N₇O₂S₃. wikipedia.orgwikipedia.orgfishersci.cafishersci.nomims.com Its molecular weight is approximately 337.44 to 337.5 g/mol . wikipedia.orgwikipedia.orgfishersci.cafishersci.nofishersci.pt Chemically, it is described as 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. wikipedia.orgfishersci.pt
This compound presents as a white to pale yellow crystalline solid. mims.comfishersci.pt Regarding its solubility, it is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. fishersci.pt Its PubChem Compound Identifier (CID) is 5702160. wikipedia.orgwikipedia.orgmims.comuni.lunih.gov
Mechanism of Action
Famotidine (B1672045) functions as a competitive antagonist of histamine (B1213489) at the histamine H₂ receptors. wikipedia.orgmims.comfishersci.ptamericanelements.comfishersci.nlwikipedia.orgfishersci.fi These receptors are predominantly located on the basolateral membrane of the parietal cells within the stomach lining. americanelements.comfishersci.nlwikidoc.org
Normally, the binding of histamine to H₂ receptors triggers a cascade of intracellular events involving the activation of adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). americanelements.comwikidoc.org Elevated cAMP levels subsequently activate protein kinase A (PKA), which in turn stimulates the proton pumps (H⁺/K⁺ ATPase) responsible for secreting hydrogen ions into the stomach lumen, thereby increasing gastric acid production. americanelements.comwikidoc.org By competitively binding to the H₂ receptors, this compound effectively blocks the action of histamine, disrupting this signaling pathway. americanelements.comwikidoc.org This inhibition leads to a decrease in adenylate cyclase activity, reduced cAMP levels, and diminished proton pump activity, ultimately resulting in a significant reduction in gastric acid secretion. wikidoc.org this compound's interaction with H₂ receptors demonstrates high selectivity compared to other histamine receptors. americanelements.com
Therapeutic Basis
The primary therapeutic basis for famotidine's use lies in its potent ability to inhibit gastric acid secretion. mims.comfishersci.ptamericanelements.comfishersci.nlfishersci.fi Excessive gastric acid production is a key factor in the pathophysiology of several gastrointestinal conditions. By reducing the volume and acidity of gastric secretions, This compound (B1672045) helps to alleviate symptoms and promote healing in these disorders. fishersci.ptamericanelements.com
Conditions for which the acid-reducing property of this compound provides therapeutic benefit include duodenal ulcers, benign gastric ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory states like Zollinger-Ellison syndrome. wikipedia.orgmims.comamericanelements.comfishersci.nlfishersci.fiwikidoc.orgfishersci.cawikipedia.org The reduction in gastric acidity creates a more favorable environment for the healing of ulcerations in the stomach and duodenum and reduces the irritation of the esophageal lining caused by acid reflux. wikidoc.org
Synthesis
The synthesis of famotidine (B1672045) involves several steps. A general pathway includes the reaction of S-(2-aminothiazol-4-ylmethyl)isothiourea with 3-chloropropionitrile, followed by subsequent transformations and a final reaction with sulfamide (B24259). fishersci.nomims.com Another description mentions synthesis from S-(2-aminothiazol-4-ylmethyl)isothiourea, which is itself synthesized from 1,3-dichloroacetone (B141476) and thiourea. mims.com The reaction with sulfamide is a key step in the formation of the final this compound structure. fishersci.no
Research Findings and Studies
Famotidine (B1672045) has been the subject of numerous research studies investigating its properties and potential applications. Comparative studies with other H₂ receptor antagonists have indicated that this compound is significantly more potent in inhibiting gastric acid secretion on a weight basis. americanelements.com For instance, one study noted this compound was approximately 20 to 50 times more potent than cimetidine (B194882) and eight times more potent than ranitidine (B14927) in healthy volunteers and patients with acid hypersecretory disease. americanelements.com
Recent research has explored the potential utility of this compound in the context of COVID-19. Retrospective studies have suggested an association between this compound use in hospitalized COVID-19 patients and a decreased risk of in-hospital mortality. fishersci.caeasychem.org These studies also indicated lower levels of serum markers associated with severe disease, such as C-reactive protein and procalcitonin. fishersci.ca
Clinical trials have also investigated this compound in non-hospitalized patients with mild to moderate COVID-19. One randomized, double-blind, placebo-controlled trial found that oral this compound was well tolerated and associated with earlier resolution of symptoms and inflammation, without negatively impacting the development of immunity against the virus. ebi.ac.ukciteab.com While some studies have shown promising associations, it is important to note that some research has found no effect or negative associations, and further randomized, controlled trials are considered necessary to confirm these findings. easychem.orgciteab.com
Furthermore, studies have focused on improving the stability of this compound, particularly in acidic environments where it is known to degrade. Research into cocrystal technology, using coformers like theophylline (B1681296) and theobromine, has shown promise in enhancing the stability of this compound crystals under acidic conditions. wikipedia.org
The following table summarizes some key findings from select research studies:
| Study Type | Patient Population | Key Finding 1 | Key Finding 2 | Source |
| Retrospective Propensity-Matched Cohort Study | Hospitalized COVID-19 patients | Associated with decreased risk of in-hospital mortality (Odds Ratio 0.47). fishersci.ca | Lower levels of median peak C-reactive protein and procalcitonin. fishersci.ca | fishersci.caeasychem.org |
| Randomized, Double-Blind, Placebo-Controlled Trial | Non-hospitalized patients with mild to moderate COVID-19 | Earlier resolution of symptoms. ebi.ac.ukciteab.com | Earlier resolution of inflammation markers (e.g., type-I interferon levels). citeab.com | ebi.ac.ukciteab.com |
| Randomized Controlled Trials | Patients with chronic schizophrenia | Some studies suggest improvement in overall illness severity and general psychopathology. fishersci.ie | Inconsistent findings regarding improvement in negative symptoms compared to placebo. fishersci.ie | fishersci.ie |
| Cocrystal Technology Study | This compound crystals | Synthesis of cocrystals with xanthine (B1682287) derivatives (theophylline, theobromine). wikipedia.org | Enhanced stability of this compound cocrystals in acidic conditions compared to the pure drug. wikipedia.org | wikipedia.org |
Conclusion and Future Research Directions
Famotidine (B1672045) is a well-established H₂ receptor antagonist with a clear mechanism of action based on inhibiting gastric acid secretion. Its chemical structure and properties contribute to its pharmacological activity. While its primary therapeutic role in acid-related gastrointestinal disorders is well-defined, ongoing research continues to uncover potential new facets of this compound.
Advanced Analytical Methodologies for Famotidine Research
Chromatographic Techniques
Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture. For famotidine (B1672045) analysis, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis are among the most significant methods.
HPLC is a cornerstone technique for the routine analysis of this compound. Reverse-phase HPLC (RP-HPLC) methods are particularly common and have been extensively developed and validated for the determination of this compound in various dosage forms. jcsp.org.pk
A precise and rapid RP-HPLC method was developed for the quantitative determination of this compound in commercial pharmaceutical dosage forms. The separation was achieved on a C18 column (250 mm x 4.6 mm) using a mobile phase composed of acetonitrile, methanol, and 1-Hexane sodium sulfonate, with a flow rate of 1.5 ml/min and UV detection at 266 nm. This method was validated for specificity, linearity, precision, accuracy, and limit of quantification.
Another developed HPLC method utilized a mobile phase of methanol and 1% acetic acid solution (30:7, v/v) with a flow rate of 0.4 mL/min and detection at 267 nm. This method demonstrated a short retention time for this compound at 4.16 minutes within a total run time of 10 minutes. researchgate.net Validation of this method showed a linear response over a concentration range of 0.0001 to 0.1 mg/mL, with a correlation coefficient of 0.99998. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.00048 mg/mL and 0.00148 mg/mL, respectively. researchgate.net
A separate study reported an even faster method with a retention time for this compound of 0.787 minutes using a C18 column (150×4.6 mm, 5µm particle size) and a mobile phase of acetonitrile, distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v) at a flow rate of 1.5 mL/min. jcsp.org.pk Detection was carried out at 280 nm. jcsp.org.pk The method was linear over a concentration range of 0.1-1.0 mg/mL with a regression equation of y = 3902.6x + 18.651 and a correlation coefficient (r²) of 0.998. jcsp.org.pk The intra-day and inter-day precision were demonstrated by mean recovery values of 97.36% and 96.56%, respectively. jcsp.org.pk
Pre-column derivatization of this compound with sodium nitroprusside has also been explored to enhance detection. The resulting colored product is then analyzed by HPLC using a C18 column with a mobile phase of methanol and 0.05 M phosphate buffer (30:70, v/v) at an apparent pH of 4. walshmedicalmedia.com Detection for this derivative was performed at 498 nm, and the method was found to be linear for concentrations between 20-500 µg/mL. walshmedicalmedia.com
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 (250 mm x 4.6 mm) | Not Specified | C18 (150×4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile, Methanol, 1-Hexane sodium sulfonate | Methanol:1% Acetic Acid (30:7 v/v) | Acetonitrile:Water:Triethylamine:Phosphoric Acid (49.9:49.9:0.1:0.1 v/v) |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | 1.5 mL/min |
| Detection Wavelength | 266 nm | 267 nm | 280 nm |
| Retention Time | Not Specified | 4.16 min | 0.787 min |
| Linearity Range | Not Specified | 0.0001 - 0.1 mg/mL | 0.1 - 1.0 mg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.99998 | 0.998 |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it particularly suitable for the quantification of impurities in active pharmaceutical ingredients (APIs). A UPLC method has been developed and validated for the simultaneous quantification of three organic impurities (Impurity-A, Impurity-B, and Impurity-C) in this compound API. rjptonline.org
The chromatographic separation was achieved using an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient mobile phase consisting of 0.1% trifluoroacetic acid in a mixture of water, acetonitrile, and methanol. rjptonline.orgrjptonline.org The flow rate was maintained at 0.3 mL/min, and the column temperature was set at 45°C. Detection of the impurities was carried out at 260 nm. rjptonline.orgrjptonline.org
This method was validated according to ICH guidelines, demonstrating its specificity, precision, accuracy, and linearity. rjptonline.org The retention times for Impurity-A, Impurity-B, Impurity-C, and this compound were 4.77 min, 5.68 min, 5.14 min, and 8.18 min, respectively. rjptonline.org The coefficient of correlation (r²) for all three impurities was not less than 0.99. rjptonline.orgrjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for each impurity were found to be 0.12 µg/mL and 0.4 µg/mL, respectively, in relation to the this compound test concentration. rjptonline.orgrjptonline.org The successful validation of this UPLC method confirms its suitability for routine quality control of this compound API in the pharmaceutical industry. rjptonline.org
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid in Water, Acetonitrile, and Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 260 nm |
| LOD | 0.12 µg/mL |
| LOQ | 0.4 µg/mL |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable alternative to HPLC for the quantitative analysis of pharmaceuticals. An HPTLC method has been developed for the determination of this compound in tablet dosage forms. tandfonline.com This method utilizes silica gel HPTLC plates with a fluorescent indicator. tandfonline.com
For the simultaneous determination of this compound and domperidone in a combined tablet dosage form, an HPTLC method was developed using a mobile phase of toluene, methanol, and triethylamine (6:3:0.5 v/v/v) with UV detection at 290 nm. researchgate.net The retention factors (Rf) for this compound and domperidone were 0.23 and 0.67, respectively. The method demonstrated linearity in the concentration range of 100-500 ng/band for both compounds. researchgate.net
Another HPTLC method for the simultaneous quantification of this compound and domperidone employed a mobile phase of n-butanol and water (6:1 v/v) with densitometric evaluation at 280 nm. researchgate.net This method resulted in Rf values of 0.27 for this compound and 0.58 for domperidone. researchgate.net
A study focused on this compound alone used a mobile phase of ethyl acetate, methanol, toluene, and concentrated ammonium hydroxide (40:25:20:2). tandfonline.com The method was validated by establishing a five-point calibration curve over a range of 0.200–1.00 μg of this compound, which yielded a linear regression correlation coefficient (r-value) of 0.996. tandfonline.com The precision of the method was demonstrated with relative standard deviations ranging from 1.25% to 2.55%. tandfonline.com
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that has been successfully applied to the analysis of this compound and its impurities. A simple and rapid CZE method with UV detection was developed for the determination of this compound and six of its potential impurities in pharmaceutical formulations. nih.gov
The separation was performed on a fused silica capillary using a 37.5 mmol/L phosphate buffer at pH 3.5 as the electrolyte. nih.gov This method was capable of resolving all six impurities from the this compound peak in under 7 minutes. nih.gov The method was validated and showed good linearity for all seven compounds over a concentration range of 1.5 to 78.5 µg/mL. nih.gov The intra- and inter-day relative standard deviations for migration times and corrected peak areas were below 2% and 5%, respectively. nih.gov The detection limit for this compound was 0.09 µg/mL, and for its impurities, it ranged from 0.1 to 0.62 µg/mL. nih.gov
Another CZE method was developed for the simultaneous determination of four H2-receptor antagonists: cimetidine (B194882), this compound, nizatidine, and ranitidine (B14927). nih.gov The analysis was carried out using a 100 mM phosphate buffer at pH 3.5 with detection at 214 nm. nih.gov The quantitative range for each analyte was 100-1,000 µM, with intra- and interday relative standard deviations of less than 4%. The detection limit for this compound was determined to be approximately 10 µM. nih.gov
| Parameter | Method for this compound and Impurities | Method for Multiple H2-Antagonists |
|---|---|---|
| Electrolyte | 37.5 mmol/L Phosphate Buffer (pH 3.5) | 100 mM Phosphate Buffer (pH 3.5) |
| Separation Time | < 7 minutes | Not Specified |
| Detection Wavelength | Not Specified | 214 nm |
| Linearity Range (this compound) | 1.5 - 78.5 µg/mL | 100 - 1,000 µM |
| Detection Limit (this compound) | 0.09 µg/mL | ~10 µM |
Spectroscopic and Spectrophotometric Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the analysis of this compound due to their simplicity, speed, and cost-effectiveness.
UV-Visible spectrophotometry is a common technique for the quantitative determination of this compound in bulk and pharmaceutical formulations. These methods are typically based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).
One developed method involves the extraction of an aqueous layer containing this compound with diethyl ether and subsequent measurement of absorbance at 265 nm. researchgate.net This method was validated for accuracy, precision, linearity, and specificity, with a linear range of 10-50 µg/mL. The mean percent recovery was found to be between 99.32% and 100.17%, with intra- and inter-day relative standard deviations of 0.45%-0.57%. researchgate.net
Another simple spectrophotometric method for the assay of this compound in different pharmaceutical brands uses water as the solvent, with a λmax of approximately 260 nm. researchgate.net The linearity for this method was established over a concentration range of 12.5-200 µg/mL. semanticscholar.org A similar study also reported a λmax of 320.5 nm for this compound in water. ijrpc.com
A colorimetric method has also been developed based on the reaction of this compound with alizarin red S to form a stable, water-soluble red complex. This complex exhibits a maximum absorption at 528 nm and follows Beer's law in the concentration range of 6.0-80 µg/mL. chemmethod.com The molar absorptivity for this method was calculated to be 3.3 × 10⁴ L/mol·cm. chemmethod.com
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Direct Measurement with Extraction | Water/Diethyl ether | 265 | 10-50 |
| Direct Measurement | Water | 260 | 12.5-200 |
| Direct Measurement | Water | 320.5 | Not Specified |
| Colorimetric Method | Alizarin Red S | 528 | 6.0-80 |
Flow Injection Spectrophotometric Analysis
Flow injection analysis (FIA) coupled with spectrophotometric detection provides a rapid and automated platform for this compound quantification. One established FIA method is predicated on the reaction between this compound and cupric acetate, which yields a blue-colored complex. This complex exhibits absorption maxima at two distinct wavelengths, 314 nm and 630 nm, allowing for versatile detection. tandfonline.comtandfonline.com For a 100 μl injection volume, the calibration graphs are rectilinear over the concentration ranges of 10-50 μg/mL at 314 nm and 50-500 μg/mL at 630 nm. tandfonline.comtandfonline.com This method permits the analysis of up to 60 samples per hour with a relative standard deviation (RSD) of less than 1.4%, demonstrating its efficiency and reproducibility. tandfonline.comtandfonline.com
Another sensitive FIA spectrophotometric method involves the oxidative coupling reaction of this compound with pyrocatechol in the presence of ferric ammonium sulfate as an oxidizing agent. This reaction produces a water-soluble blue product with a high absorptivity at a wavelength of 580 nm. The linear range for this FIA method extends from 100 to 1500 μg/mL, with a calculated detection limit of 87.22 μg/mL.
| Method | Reagents | λmax (nm) | Linear Range (μg/mL) | Detection Limit (μg/mL) | Reference |
| Complexation | Cupric Acetate | 314 | 10 - 50 | Not Reported | tandfonline.comtandfonline.com |
| 630 | 50 - 500 | Not Reported | tandfonline.comtandfonline.com | ||
| Oxidative Coupling | Pyrocatechol, Ferric Ammonium Sulfate | 580 | 100 - 1500 | 87.22 |
Chemiluminescence Methods for Quantification
Chemiluminescence offers a highly sensitive approach for the quantification of this compound. A notable method is based on the chemiluminescent reaction that occurs between this compound and luminol in an alkaline medium. The interaction generates an electronically excited intermediate, which decays to the ground state by emitting photons. amecj.comamecj.com The intensity of the emitted light is directly proportional to the concentration of this compound. This technique has been successfully applied to the determination of this compound in pharmaceutical preparations. amecj.com The method demonstrates a linear calibration curve in the range of 2-12 mg/mL, with a high correlation coefficient (R²) of 0.9929. amecj.com The sensitivity of this method is highlighted by its low limit of detection (LOD) and limit of quantification (LOQ), which were found to be 0.0314 mg/mL and 0.0952 mg/mL, respectively. amecj.comamecj.com The reported recovery for this method ranges from 96.5% to 104%, with a relative standard deviation (RSD) below 1.981%. amecj.comresearchgate.net
| Parameter | Value | Reference |
| Reagent | Luminol | amecj.comamecj.com |
| Linear Range | 2 - 12 mg/mL | amecj.com |
| Correlation Coefficient (R²) | 0.9929 | amecj.com |
| Limit of Detection (LOD) | 0.0314 mg/mL | amecj.comamecj.com |
| Limit of Quantification (LOQ) | 0.0952 mg/mL | amecj.comamecj.com |
| Recovery | 96.5 - 104% | amecj.comresearchgate.net |
| Relative Standard Deviation (RSD) | < 1.981% | amecj.comresearchgate.net |
Spectrofluorimetry
Spectrofluorimetry provides a highly sensitive and selective means for the determination of this compound. One such method involves derivatization with benzoin in an alkaline medium. The resulting fluorescent product is measured at an emission wavelength of 446 nm following excitation at 286 nm. nih.gov This assay exhibits a linear calibration over the concentration range of 0.5–15 μg/ml, with a coefficient of determination (r²) of 0.997. nih.gov
A different spectrofluorimetric approach is based on the formation of a ternary complex between this compound, ethylenediaminetetraacetic acid (EDTA), and terbium chloride (TbCl₃) in an acetate buffer at pH 4. nih.govsemanticscholar.org Alternatively, a complex can be formed with hexamine and either lanthanum chloride (LaCl₃) or cerous chloride (CeCl₃) in a borate buffer at pH 6.2 and 7.2, respectively. nih.govsemanticscholar.org In all these instances, the relative fluorescence intensity of the formed complexes is measured at 580 nm after excitation at 290 nm. nih.govsemanticscholar.org These methods demonstrate excellent sensitivity with very low detection limits. nih.govsemanticscholar.org
| Method | Reagent(s) | λex (nm) | λem (nm) | Linear Range | Limit of Detection (LOD) | Reference |
| Derivatization | Benzoin | 286 | 446 | 0.5 - 15 µg/mL | Not Reported | nih.gov |
| Ternary Complex | EDTA, TbCl₃ | 290 | 580 | 10 - 100 ng/mL | 0.79 ng/mL | nih.govsemanticscholar.org |
| Ternary Complex | Hexamine, LaCl₃ | 290 | 580 | 5 - 70 ng/mL | 0.74 ng/mL | nih.govsemanticscholar.org |
| Ternary Complex | Hexamine, CeCl₃ | 290 | 580 | 5 - 60 ng/mL | 1.7 ng/mL | nih.govsemanticscholar.org |
Electrochemical Procedures
Electrochemical methods offer sensitive, rapid, and cost-effective alternatives for the analysis of this compound. These techniques are based on the electrochemical properties of the molecule, allowing for its direct or indirect quantification.
Differential Pulse Polarography
Differential pulse polarography (DPP) has been utilized for the electrochemical investigation and quantitative analysis of this compound at a mercury electrode. researchgate.net One study focused on the electrochemical behavior of the complex formed between zinc(II) and this compound. researchgate.net The optimal experimental parameters for the DPP method were determined to be a current range of 10 µA, a fast data acquisition rate, a scan rate of 6 mV/sec, a drop time of 1 sec, a forward scan type, and a pulse amplitude of 100 mV. researchgate.net Under these conditions, a linear relationship was established for this compound in the concentration range of 10 to 100 µM, with a correlation coefficient of 0.996. researchgate.net The limit of detection for this DPP method was found to be 9.7615 µM, and the limit of quantification was 32.23 µM. researchgate.net Another polarographic method involves the complexation of this compound with Nickel(II) chloride in a Britton Robinson buffer. researchgate.net
| Parameter | Value | Reference |
| Electrode | Mercury | researchgate.net |
| Complexing Agent | Zinc(II) | researchgate.net |
| Linear Range | 10 - 100 µM | researchgate.net |
| Correlation Coefficient | 0.996 | researchgate.net |
| Limit of Detection (LOD) | 9.7615 µM | researchgate.net |
| Limit of Quantification (LOQ) | 32.23 µM | researchgate.net |
Potentiometric Techniques
Potentiometric methods provide a simple and direct means for this compound determination. One such technique involves the use of a plasticized poly(vinyl chloride) (PVC) matrix-type this compound ion-selective membrane electrode. nih.govresearchgate.net This electrode is based on the ion-associate species formed between the this compound cation and the tetraphenyl borate (TPB) counterion. nih.govresearchgate.net The electrode exhibits a linear response to this compound concentrations in the range of 1 x 10⁻³ to 1 x 10⁻⁵ M over a pH range of 1-5. nih.govresearchgate.net This method has shown an average recovery of 99.26% with a mean standard deviation of 1.12%. nih.govresearchgate.net
An alternative potentiometric approach is the oxidimetric titration of this compound. This method utilizes lead(IV) acetate for the oxidation of the thioether group within the this compound structure, in the presence of catalytic amounts of potassium bromide (KBr). nih.govresearchgate.net Direct potentiometric determination of a 1.75 x 10⁻² M this compound solution using this titration method yielded an average recovery of 100.51% with a mean standard deviation of 1.26%. nih.govresearchgate.net Another method describes the titration of this compound with a palladium(II)-chloride solution in a Britton-Robinson buffer (pH = 3.60) using a silver indicator electrode, which is suitable for determining micro-quantities (0.8-2.5 mg) of the compound. researchgate.net
| Method | Principle | Linear Range (M) | Average Recovery (%) | Reference |
| Ion-Selective Electrode | This compound-TPB ion-associate in PVC matrix | 1x10⁻³ - 1x10⁻⁵ | 99.26 | nih.govresearchgate.net |
| Oxidimetric Titration | Oxidation of thioether by Lead(IV) acetate | 1.75x10⁻² (single point) | 100.51 | nih.govresearchgate.net |
Voltammetry
Voltammetric techniques are widely employed for the sensitive determination of this compound due to their rapid response and low detection limits. Various voltammetric methods have been developed using different types of electrodes.
One study describes the use of a disposable pencil graphite electrode (PGE) for the voltammetric determination of this compound. tubitak.gov.tr Using differential pulse voltammetry (DPV) in a phosphate buffer solution of pH 6.81, a linear relationship between the anodic peak current and this compound concentration was observed in the range of 4.72 × 10⁻⁷ to 4.95 × 10⁻⁴ M. tubitak.gov.tr The detection and quantification limits for this method were 1.51 × 10⁻⁷ M and 5.04 × 10⁻⁷ M, respectively. tubitak.gov.tr
Another sensitive method utilizes an ultra trace graphite electrode (UTGE) for the direct determination of this compound based on its electrochemical oxidation. researchgate.net The best results were achieved with DPV in a 0.5 mol L⁻¹ H₂SO₄ solution (pH 0.30). researchgate.net This method provided a linear calibration curve in the concentration range of 2x10⁻⁶ to 9x10⁻⁵ mol L⁻¹. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 3.73x10⁻⁷ and 1.24x10⁻⁶ mol L⁻¹, respectively. researchgate.net
Square wave adsorptive stripping voltammetry (SW AdSV) has also been applied for the determination of this compound, offering very low detection limits. nih.gov In a MOPS buffer solution at pH 6.7, this technique enabled the determination of this compound in the concentration range of 5x10⁻¹⁰ to 6x10⁻⁸ mol L⁻¹. nih.gov The detection and quantification limits for SW AdSV were found to be 4.9x10⁻¹¹ and 1.6x10⁻¹⁰ mol L⁻¹, respectively. nih.gov
| Technique | Electrode | Supporting Electrolyte | Linear Range (M) | Limit of Detection (M) | Reference |
| Differential Pulse Voltammetry (DPV) | Pencil Graphite Electrode (PGE) | Phosphate buffer (pH 6.81) | 4.72x10⁻⁷ - 4.95x10⁻⁴ | 1.51x10⁻⁷ | tubitak.gov.tr |
| Differential Pulse Voltammetry (DPV) | Ultra Trace Graphite Electrode (UTGE) | 0.5 M H₂SO₄ (pH 0.30) | 2x10⁻⁶ - 9x10⁻⁵ | 3.73x10⁻⁷ | researchgate.net |
| Square Wave Adsorptive Stripping Voltammetry (SW AdSV) | Not specified | MOPS buffer (pH 6.7) | 5x10⁻¹⁰ - 6x10⁻⁸ | 4.9x10⁻¹¹ | nih.gov |
| Voltammetry | 3-mercapto-propanioc acid functionalized gold nanostructures on glassy carbon electrode | Not specified | 3.0x10⁻⁷ - 1.0x10⁻⁵ | 3.33x10⁻⁸ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation and analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular structure.
¹H NMR spectroscopy is fundamental for confirming the chemical structure of this compound. Detailed 1D and 2D NMR experiments have enabled the complete and accurate assignment of all proton signals, in some cases correcting previous misassignments found in the literature. nih.govresearchgate.net These studies, often conducted in solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), have clarified that this compound predominantly exists in an extended conformation in solution, rather than a folded one stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic triplets for some methylene protons and singlets of varying linewidths for other protons, including those bound to carbon and nitrogen. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) in H₂O |
|---|---|
| H-C(thiazole) | 6.88 |
| H-S-CH₂ -C | 3.78 |
| H-C-CH₂ -C(N)S | 2.81 |
| H-C-CH₂ -C(N)S | 2.80 |
| H-C-CH₂ -C(N)S | 2.82 |
| H-CH₂ -C(N)S | 2.58 |
| H-CH₂ -C(N)S | 2.57 |
| H-CH₂ -C(N)S | 2.60 |
Source: Human Metabolome Database nih.gov
¹³C NMR spectroscopy provides complementary information to ¹H NMR, allowing for the assignment of all carbon atoms within the this compound molecule. The assignment of ¹³C chemical shifts is typically achieved with the aid of 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.govresearchgate.net These experiments correlate protons with their directly attached carbons (HSQC) or with carbons separated by two or three bonds (HMBC), enabling unambiguous assignment of both protonated and quaternary carbons. researchgate.net Such detailed analysis has been crucial in rectifying previous incorrect assignments in the scientific literature. nih.govresearchgate.net
Method Validation Parameters
For any analytical method developed for the quantification of this compound, validation is required to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.com Key parameters evaluated during method validation include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound assays, linearity is often established over a concentration range such as 0.1-1.0 mg/mL, with a high correlation coefficient (r²) typically greater than 0.99. jcsp.org.pk
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with mean percent recoveries for this compound typically expected to be within 98-102%. scholarsresearchlibrary.comjcsp.org.pk
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, for example, on different days, or with different analysts or equipment. jcsp.org.pk
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. scholarsresearchlibrary.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. scholarsresearchlibrary.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate). It provides an indication of its reliability during normal usage.
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. nih.gov
Table 2: Summary of Validation Parameters for a this compound HPLC Method
| Parameter | Typical Value/Range |
|---|---|
| Linearity Range | 0.1 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 96 - 98% |
| Intra-day Precision (% RSD) | < 2.0% |
| Inter-day Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | e.g., 0.34 µg/mL |
| Limit of Quantitation (LOQ) | e.g., 1.14 µg/mL |
Data compiled from various sources. researchgate.netscholarsresearchlibrary.comjcsp.org.pk
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.
Various analytical methods for this compound have demonstrated high precision and accuracy. For a chemiluminescence method, the RSD% was below 1.981%, with recovery rates between 96.5% and 104% amecj.comamecj.com. An HPLC-MS method for determining this compound in biological samples showed intra-day precision with an RSD of less than 8.8% and inter-day precision with an RSD of less than 9.3%. The accuracy for this method ranged from 94.6% to 107.0% nih.gov. Another HPLC method reported a within-day coefficient of variation of 2.22% at 2.5 µg/ml and 0.82% at 10 µg/ml, with a between-day coefficient of variation of 4.70% tandfonline.comtandfonline.com.
| Analytical Method | Precision (RSD%) | Accuracy (Recovery %) | Reference |
|---|---|---|---|
| Chemiluminescence | < 1.981% | 96.5% - 104% | amecj.comamecj.com |
| HPLC-MS | Intra-day: < 8.8% Inter-day: < 9.3% | Intra-day: 94.6% - 106.1% Inter-day: 95.5% - 107.0% | nih.gov |
| HPLC-UV | Within-day: 0.82% - 2.22% Between-day: 4.70% | Not Specified | tandfonline.comtandfonline.com |
| RP-HPLC | Repeatability: 0.8% Intermediate Precision: 0.7% | 100 ± 2% | isca.me |
Linearity and Range
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Analytical methods for this compound have been shown to be linear over various concentration ranges. A chemiluminescence method demonstrated a linear range of 2-12 mg/mL with a correlation coefficient (R²) of 0.9929 amecj.com. An HPLC-MS method showed linearity in the concentration ranges of 0.631-252 ng/mL for plasma samples and 0.075-30.0 µg/mL for urine samples, with a correlation coefficient greater than 0.99 nih.gov. Another HPLC method had a linear range of 0.5 µg/ml to 10 µg/ml with a correlation coefficient of 0.9996 tandfonline.com. A spectrofluorimetric method, based on ternary complex formation with lanthanide ions, showed linearity over a range of 5-100 ng/ml depending on the specific lanthanide used nih.gov.
| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| Chemiluminescence | 2-12 mg/mL | 0.9929 (R²) | amecj.com |
| HPLC-MS (Plasma) | 0.631-252 ng/mL | > 0.99 (r²) | nih.gov |
| HPLC-MS (Urine) | 0.075-30.0 µg/mL | > 0.99 (r²) | nih.gov |
| LC-MS/MS | 1-200 ng/mL | Good Linearity | nih.gov |
| HPLC-UV | 0.5-10 µg/mL | 0.9996 (r) | tandfonline.com |
| RP-HPLC | 20-60 µg/mL | Not Specified | rasayanjournal.co.in |
| Spectrofluorimetry (with TbCl₃) | 10-100 ng/mL | Not Specified | nih.gov |
| Spectrofluorimetry (with LaCl₃) | 5-70 ng/mL | Not Specified | nih.gov |
| Spectrofluorimetry (with CeCl₃) | 5-60 ng/mL | Not Specified | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For this compound, various methods have established different LOD and LOQ values, reflecting their sensitivity. A chemiluminescence method reported an LOD of 0.0314 mg/mL and an LOQ of 0.0952 mg/mL amecj.comamecj.com. An HPLC-MS method was found to be more sensitive, with an LOD of 0.252 ng/mL in human plasma and 0.015 µg/mL in urine nih.gov. A stability-indicating HPLC method determined the LOD to be 10 ng (0.4 µg/ml) with a signal-to-noise ratio of 3:1 tandfonline.comtandfonline.com. An RP-HPLC method for simultaneous determination of this compound and ibuprofen reported an LOD of 0.13 µg/ml and an LOQ of 0.4 µg/ml for this compound isca.in.
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Chemiluminescence | 0.0314 mg/mL | 0.0952 mg/mL | amecj.comamecj.com |
| HPLC-MS (Plasma) | 0.252 ng/mL | 0.631 ng/mL (LLOQ) | nih.gov |
| HPLC-MS (Urine) | 0.015 µg/mL | 0.075 µg/mL (LLOQ) | nih.gov |
| LC-MS/MS | Not Specified | 1 ng/mL | nih.gov |
| HPLC-UV | 10 ng (0.4 µg/mL) | Not Specified | tandfonline.comtandfonline.com |
| RP-HPLC | 0.13 µg/mL | 0.4 µg/mL | isca.in |
| RP-HPLC | 0.019 µg/mL | 0.060 µg/mL | rasayanjournal.co.in |
| Spectrofluorimetry (with LaCl₃) | 0.74 ng/mL | 2.2 ng/mL | nih.gov |
Ruggedness and Robustness
Ruggedness of an analytical method is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days pharmaguideline.com. Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage pharmaguideline.comnih.gov.
For an RP-HPLC method developed for the simultaneous quantification of this compound and ibuprofen, robustness was evaluated by making deliberate changes to parameters such as flow rate, mobile phase composition, and column temperature. The study found that the percent assay of both analytes remained within 100 ± 2% under these varied conditions, with an RSD at each condition being less than 2, indicating the method's robustness isca.in. Ruggedness, often assessed as intermediate precision, was evaluated for the same method by having a different analyst perform the assay, which resulted in an RSD of 0.7% for this compound, demonstrating the method's ruggedness isca.me.
Solution Stability
Solution stability is a critical parameter in analytical method validation, ensuring that the analyte remains stable in a given solvent for a specified period under certain storage conditions without significant degradation.
For this compound, a study developing a stability-indicating HPLC method noted that solutions of this compound in methanol were stable for more than two weeks at room temperature tandfonline.com. Another study investigating the stability of this compound in maternal and umbilical cord plasma, as well as urine, analyzed quality control samples at high and low concentrations to confirm stability under the storage and handling conditions of the bioanalytical method nih.gov.
Structure Activity Relationships Sar and Molecular Design
General SAR of Histamine (B1213489) H2 Receptor Antagonists
The general structure of a histamine H2 receptor antagonist can be conceptually divided into three key components: a heterocyclic ring, a flexible side chain, and a polar, nitrogen-containing group. researchgate.netyoutube.com The optimization of each of these components has been critical in the development of potent and selective antagonists.
Importance of Basic and Polar Character
For maximal antagonist activity, the terminal nitrogen group of H2 receptor antagonists should be polar and non-basic. nih.gov This is a significant departure from the basic primary amino group of histamine. The polar nature of this group is essential for interaction with the receptor, while its non-basic character is a key differentiator between antagonists and the agonist, histamine. The hydrophilic character of this nitrogen group generally varies inversely with antagonist activity, with some exceptions. youtube.com
Role of Heterocyclic Rings and Substituents
While the first H2 antagonist, burimamide, retained the imidazole ring of histamine, subsequent research demonstrated that this specific heterocycle is not a strict requirement for competitive antagonism. researchgate.netnih.gov In fact, replacing the imidazole ring with other heterocyclic systems, such as furan (in ranitidine) or thiazole (in famotidine (B1672045) and nizatidine), led to compounds with enhanced potency and selectivity. researchgate.netyoutube.com The nature of the heterocyclic ring and its substituents plays a significant role in the affinity of the antagonist for the H2 receptor. A flexible chain, typically equivalent to a four-carbon chain, is necessary to separate the heterocyclic ring from the terminal nitrogen group for optimal activity. nih.gov An isosteric thioether link within this chain is a common and acceptable feature in many potent H2 antagonists. nih.gov
Specific Structural Features of this compound for H2 Antagonism
This compound's high potency as an H2 receptor antagonist can be attributed to the specific combination of its structural components, which have been optimized for interaction with the H2 receptor. rndsystems.com On a weight basis, this compound is approximately 40 times more potent than cimetidine (B194882) and 8 times more potent than ranitidine (B14927). rndsystems.com
Contribution of the 2-Guanidinothiazole Ring System
A key structural feature of this compound is the replacement of the imidazole ring with a 2-guanidinothiazole ring. nih.gov This structural modification is a primary contributor to this compound's high potency. Research has shown that compounds containing the 2-[(diaminomethylene)amino]thiazole moiety exhibit potent H2-receptor antagonist activity. This ring system is crucial for the molecule's affinity and interaction with the H2 receptor.
Significance of the Methylsulfanyl and Sulfamoylpropanimidamide Moieties
The side chain of this compound includes a methylsulfanyl group and terminates in a sulfamoylpropanimidamide moiety. The thioether linkage provides flexibility, allowing the polar group to adopt an optimal orientation for receptor binding. The terminal N-sulfamoyl amidine group is a critical component for its antagonist activity. Structure-activity relationship studies have revealed that sulfamoyl amidines are more potent than the corresponding sulfonyl amidines. Furthermore, the introduction of alkyl or aralkyl groups to the terminal nitrogen of the sulfamoyl moiety leads to a reduction in biological activity, highlighting the importance of the unsubstituted sulfamoyl group for maximal potency.
Molecular Modifications and Impact on Receptor Affinity and Potency
The systematic modification of this compound's structure has provided valuable insights into the key determinants of its receptor affinity and potency. The following table summarizes the effects of various structural changes on the H2 receptor antagonist activity, based on research involving the synthesis and evaluation of this compound analogs. The data is derived from studies on the inhibition of histamine-induced responses in guinea pig atrium.
| Compound | Modification from this compound Structure | Relative Potency (this compound = 100) |
|---|---|---|
| This compound | Reference Compound | 100 |
| Sulfonyl Analogue | Replacement of the sulfamoyl group (-SO2NH2) with a sulfonyl group (-SO2CH3) | Less Potent |
| N-Methyl Analogue | Addition of a methyl group to the terminal nitrogen of the sulfamoyl moiety | Reduced Activity |
| N-Ethyl Analogue | Addition of an ethyl group to the terminal nitrogen of the sulfamoyl moiety | Reduced Activity |
| N-Benzyl Analogue | Addition of a benzyl group to the terminal nitrogen of the sulfamoyl moiety | Reduced Activity |
Data is qualitatively represented based on findings from Yanagisawa et al. (1987), which state that sulfamoyl amidines are more potent than sulfonyl amidines, and the introduction of alkyl or aralkyl groups to the terminal nitrogen of the sulfamoyl moiety reduces biological activities.
This data clearly demonstrates that the unsubstituted sulfamoyl group is critical for the high potency of this compound. Even small alkyl substitutions on the terminal nitrogen lead to a significant decrease in H2 antagonist activity.
Effects of Sulfur Atom Substitution
A key feature in the molecular structure of many H2 receptor antagonists, including this compound, is the presence of a thioether linkage in the flexible chain connecting the heterocyclic ring to the polar tail. pharmacy180.com This sulfur atom is an isosteric replacement for a methylene (-CH2-) group, meaning it has a similar size and electronic configuration.
Influence of Electron-Withdrawing Groups on Guanidine Basicity
A critical aspect of the SAR for H2 antagonists is that the terminal nitrogen-containing group should be polar but non-basic for maximal activity. pharmacy180.com this compound's structure incorporates a guanidine group, which is typically a very strong organic base due to the resonance stabilization of its protonated form (the guanidinium cation). researchgate.net
However, in this compound, the guanidine moiety is substituted with potent electron-withdrawing groups, specifically a sulfamoyl (-SO2NH2) group. chegg.comchegg.com These groups significantly decrease the basicity of the guanidine nitrogen atoms. chegg.comchegg.com By pulling electron density away from the guanidine core, the electron-withdrawing groups make the nitrogen atoms less available to accept a proton. Consequently, this part of the this compound molecule is unprotonated and remains neutral at physiological pH. chegg.comchegg.com This non-basic, yet polar, character is essential for the correct interaction, believed to be a key ion-dipole interaction, with the H2 receptor binding site. chegg.comchegg.com
Comparative Potency and Selectivity with Other H2 Receptor Antagonists (e.g., Cimetidine, Ranitidine)
This compound is a member of the guanidinothiazole structural class of H2 antagonists and is distinguished by its high potency and selectivity when compared to earlier antagonists like cimetidine (an imidazole derivative) and ranitidine (a furan derivative). nih.gov
Potency: On a weight basis, this compound is significantly more potent than its predecessors.
It is approximately 7.5 to 8 times more potent than ranitidine. nih.govresearchgate.netdroracle.ainih.gov
It is about 20 to 50 times more potent than cimetidine. nih.govresearchgate.netdroracle.ainih.gov
In one study, equipotent doses were determined, finding this compound to be nine times more potent than ranitidine and 32 times more potent than cimetidine. researchgate.net This superior potency allows for effective inhibition of gastric acid secretion at lower concentrations. This compound also demonstrates a longer duration of action compared to both cimetidine and ranitidine. nih.govresearchgate.net
Selectivity: this compound exhibits high selectivity for the H2 receptor. nih.govdroracle.ainih.gov A significant advantage of this compound over cimetidine is its lack of interaction with the hepatic cytochrome P-450 enzyme system. nih.govnih.gov Cimetidine is a known inhibitor of this system, leading to numerous potential drug-drug interactions. This compound's minimal effect on this metabolic pathway results in a more favorable drug interaction profile. Furthermore, unlike cimetidine, this compound does not possess antiandrogenic effects. nih.gov
The table below summarizes the comparative potency of these three H2 receptor antagonists.
| Feature | This compound | Ranitidine | Cimetidine |
| Structural Class | Guanidinothiazole nih.gov | Furan Derivative nih.gov | Imidazole Derivative nih.gov |
| Relative Potency | High | Medium | Low |
| Potency vs. Cimetidine | ~20-50x more potent nih.govresearchgate.netdroracle.ainih.gov | ~4-10x more potent | Baseline |
| Potency vs. Ranitidine | ~8x more potent nih.govnih.govresearchgate.netdroracle.ai | Baseline | ~8x less potent nih.govnih.govresearchgate.netdroracle.ai |
| Cytochrome P-450 Interaction | No significant interaction nih.govnih.gov | No significant interaction nih.gov | Inhibitor |
| Duration of Action | Longest nih.govresearchgate.net | Intermediate | Shorter |
Novel Research Avenues and Preclinical Explorations
Development of Advanced Drug Delivery Systems (Preclinical)
The oral bioavailability of famotidine (B1672045) is reported to be around 40-45%, with absorption mainly occurring in the initial part of the small intestine, potentially due to low intestinal permeability. nih.govnih.govresearchgate.net To address this limitation and potentially improve therapeutic outcomes, research is being conducted on advanced drug delivery systems. researchgate.net
Microemulsion Formulations for Enhanced Permeation
Microemulsions are being investigated as a promising colloidal carrier system to enhance the intestinal permeability and oral bioavailability of this compound. nih.govnih.govresearchgate.net These are optically isotropic, transparent, and thermodynamically stable homogeneous solutions composed of oil and water, stabilized by surfactants and co-surfactants. nih.gov
Studies have demonstrated that this compound loaded in microemulsion formulations can exhibit enhanced in vitro drug permeation across the intestine compared to the pure drug. nih.govnih.govresearchgate.net For instance, in one study using an olive oil-based microemulsion with Tween-80 and PEG-400, in vitro drug permeation over 8 hours ranged from 30.42% to 78.39% for various formulations, with most showing improvement over the pure drug's permeation of 48.92%. nih.govnih.govresearchgate.net
Pharmacokinetic evaluations in preclinical models have also indicated improved absorption and bioavailability with microemulsion formulations. An optimized this compound microemulsion formulation (F-1) showed a significantly higher maximum plasma concentration (Cmax) of 456.20 ng·h/mL compared to 126.80 ng·h/mL for the standard drug. nih.govnih.govresearchgate.net The area under the curve (AUC0-24 h) for the optimized formulation was also significantly higher (3023.5 ng·h/mL) compared to the standard this compound (1663.3 ng·h/mL), suggesting an approximately 1.8-fold increase in bioavailability. nih.govnih.govresearchgate.net This enhanced bioavailability is attributed to the increased intestinal permeability facilitated by the microemulsion system. nih.govnih.gov
In Vitro Intestinal Permeation of this compound Formulations
| Formulation Type | Permeation after 8 hours (%) |
| Pure Drug | 48.92 |
| Microemulsion (Range) | 30.42 - 78.39 |
Pharmacokinetic Parameters in a Preclinical Study (Oral Administration)
| Formulation Type | Cmax (ng·h/mL) | Tmax (h) | AUC0-24 h (ng·h/mL) | Relative Bioavailability |
| Standard this compound | 126.80 | 2 | 1663.3 | 1.0-fold |
| Optimized Microemulsion (F-1) | 456.20 | 6 | 3023.5 | ~1.8-fold |
Floating Microballoon Systems for Sustained Release
Gastroretentive drug delivery systems, such as floating microballoons, are being explored to prolong the gastric residence time of this compound, potentially enhancing its bioavailability and allowing for sustained release in the stomach. innovareacademics.ineurekaselect.comnih.govinnovareacademics.insemanticscholar.org This approach is particularly beneficial for drugs like this compound that have an absorption window in the upper gastrointestinal tract and exhibit pH-dependent solubility. semanticscholar.orgnih.gov
Floating microballoons of this compound have been prepared using techniques like emulsion solvent diffusion, utilizing polymers such as HPMC K4M or Eudragit L-100. innovareacademics.ineurekaselect.comnih.govinnovareacademics.in These microballoons are designed to be hollow and have a low density, allowing them to float in gastric fluid for an extended period. innovareacademics.insemanticscholar.org
Preclinical evaluations of these systems have shown promising results. Formulated microballoons have demonstrated good floating behavior, in some cases for up to 8-10 hours, and have exhibited sustained drug release profiles in vitro over similar durations. innovareacademics.innih.govinnovareacademics.insemanticscholar.org In vivo studies using animal models, such as X-ray radiography in rabbits, have confirmed that optimized formulations can remain buoyant and distributed in the gastric contents for a prolonged time. innovareacademics.innih.gov Furthermore, in ethanol-induced ulcer models in rats, this compound-loaded microballoons have shown significant anti-ulcer activity, with a higher ulcer protection index compared to a marketed this compound brand. innovareacademics.in
In Vitro Characteristics of this compound Floating Microballoons
| Characteristic | Observed Range/Description |
| Particle Size | 20-120 µm or 262.3±3.5 to 323.1±2.1 µm nih.govinnovareacademics.in |
| Floating Ability (In vitro) | Up to 8-10 hours nih.govinnovareacademics.insemanticscholar.org |
| In Vitro Drug Release | Sustained release over >8-12 hours innovareacademics.innih.govinnovareacademics.insemanticscholar.org |
| Shape and Surface | Smooth, spherical, porous with hollow cavity innovareacademics.innih.govinnovareacademics.in |
In Vivo Anti-ulcer Activity in Ethanol-Induced Ulcer Model (Rats)
| Treatment Group | Ulcer Protection Index (%) |
| Marketed this compound Brand | 76.09 |
| This compound-Loaded Microballoons | 83.26 |
Investigation of Biased Signaling and Allosteric Modulation at H2 Receptors
This compound is known to act as an inverse agonist at histamine (B1213489) H2 receptors (H2Rs) concerning cAMP production. conicet.gov.arunesp.brnih.govresearchgate.net However, recent research indicates that H2R ligands, including this compound, can exhibit biased signaling, selectively activating or affecting different downstream pathways. conicet.gov.arunesp.brnih.govresearchgate.net This means that while this compound reduces basal cAMP levels, it can still induce other effects mediated by the H2R. nih.govresearchgate.net
Studies in transfected cells (HEK293T) and human gastric adenocarcinoma cells (AGS) have shown that this compound can induce H2R desensitization and internalization, mimicking the effects of histamine and H2R agonists in this regard. nih.govresearchgate.netfrontiersin.org Furthermore, this compound has been observed to promote ERK1/2 phosphorylation in a concentration-dependent manner in these cell lines. nih.govresearchgate.netfrontiersin.org This activation of the ERK1/2 pathway by this compound is noteworthy because it can lead to the upregulation of histidine decarboxylase (HDC) expression, the enzyme responsible for histamine synthesis. unesp.brresearchgate.netfrontiersin.orgimrpress.com This biased signaling towards ERK1/2 activation and subsequent HDC induction by this compound may contribute to phenomena like rebound acid hypersecretion observed after withdrawal of H2R blockers. unesp.br
The concept of biased signaling at H2Rs suggests that ligands can stabilize different receptor conformations, leading to preferential coupling with certain intracellular effectors over others. unesp.br This pluridimensional efficacy of H2R ligands, where they can act as inverse agonists for one pathway (e.g., cAMP) while displaying positive efficacy for others (e.g., ERK activation, receptor internalization), has significant pharmacological implications. nih.govresearchgate.netfrontiersin.org Understanding the biased signaling profile of this compound could pave the way for optimizing its therapeutic use or developing novel ligands with desired signaling profiles. conicet.gov.arunesp.br
Allosteric modulation is another area of investigation for GPCRs, including histamine receptors. unesp.br Allosteric modulators bind to sites distinct from the orthosteric binding site (where the primary ligand binds) and can alter the receptor's affinity for the orthosteric ligand or modulate the efficacy of the ligand-receptor complex in interacting with intracellular effectors. unesp.br While the search results mention allosteric modulation in the context of GPCRs and histamine receptors generally, specific detailed preclinical studies on this compound as an allosteric modulator of H2Rs were not prominently featured, beyond its already discussed biased signaling properties which can be influenced by allosteric mechanisms. unesp.brspringernature.com
Repurposing and Exploration of New Biological Targets (In Vitro/Preclinical)
Drug repurposing, the strategy of finding new therapeutic uses for existing drugs, offers an accelerated path for drug development as preclinical safety data are often already available. drugbank.comnih.govmdpi.comdelta4.ai this compound has been explored for potential new applications beyond its traditional role as an H2R antagonist, particularly in the context of inflammatory conditions and viral infections. nih.govnorthwell.edunih.govmdpi.combiorxiv.org
Modulation of Non-Histamine G-Coupled Protein Receptors
While this compound's primary target is the H2 receptor, a G protein-coupled receptor (GPCR), preclinical research is exploring potential interactions with other GPCRs. The search results indicate that GPCRs are a large superfamily of receptors involved in numerous physiological processes and are significant drug targets. conicet.gov.arimrpress.comfrontiersin.orgresearchgate.net The concept of crosstalk between histamine receptors and other membrane or nuclear receptors is being considered as a way to modulate other signaling pathways. conicet.gov.ar
In the context of COVID-19 research, this compound was explored as a potential therapeutic agent. nih.govnorthwell.edunih.govmdpi.combiorxiv.org While initial in silico studies suggested potential interactions with SARS-CoV-2 proteases, subsequent in vitro and biophysical assays did not confirm direct binding or inhibition of these viral enzymes by this compound at tested concentrations. mdpi.combiorxiv.org However, preclinical studies in mice have shown that this compound can prevent cytokine storm, a severe inflammatory response, indirectly by stimulating signals via the vagus nerve. northwell.edu This suggests a potential mechanism of action beyond direct viral inhibition or sole H2R blockade, possibly involving modulation of inflammatory pathways that could be linked to other receptors or signaling cascades. northwell.edu
The exploration of this compound's effects on non-histamine GPCRs is an active area of investigation, particularly in understanding its potential immunomodulatory or anti-inflammatory effects observed in some preclinical settings. northwell.edu
Interactions with Sigma Receptors
Sigma receptors (σRs), particularly sigma-1 receptor (σ1R), are transmembrane proteins found in the endoplasmic reticulum and are involved in various cellular processes, including modulation of ER stress and ion channels. biorxiv.orgmdpi.comguidetopharmacology.org They have gained interest as potential therapeutic targets for neurological disorders, cancer, and viral infections. biorxiv.orgmdpi.comguidetopharmacology.org
Preclinical studies have investigated the potential for sigma receptor ligands to exhibit antiviral properties. biorxiv.orgmdpi.com While some sigma receptor ligands have shown antiviral activity against SARS-CoV-2 in vitro, this effect did not always correlate with their binding affinity to sigma receptors, suggesting potential off-target mechanisms. biorxiv.orgmdpi.com
The search results mention that some antihistamines, which primarily target histamine receptors, can have off-target effects at the sigma-1 receptor. mdpi.com Specifically, diphenhydramine, an H1 receptor antagonist, has known off-target effects at σ1R and has shown in vitro activity against SARS-CoV-2. mdpi.com While this compound is an H2 receptor antagonist, the potential for it to interact with sigma receptors, either directly or indirectly through complex signaling pathways, is an area that warrants further preclinical investigation, particularly given the interest in sigma receptors as targets in inflammatory and viral conditions where this compound has shown some effects. northwell.edubiorxiv.orgmdpi.comguidetopharmacology.org However, direct evidence of significant this compound interaction with sigma receptors was not explicitly detailed in the provided search results.
Design and Evaluation of Prodrugs for Improved Solubility and Biocompatibility
Chemical Hydrolysis Profiles of Prodrugs in Simulated Physiological Fluids
The evaluation of prodrug candidates necessitates a thorough understanding of their chemical stability and hydrolysis kinetics within environments simulating physiological conditions. This is crucial for predicting their behavior upon administration and the rate at which the active parent drug is released. Studies investigating this compound prodrugs have focused on their hydrolysis profiles in simulated gastric and intestinal fluids, reflecting the conditions encountered during oral administration.
One such investigation explored a novel sulphoxide prodrug of this compound, synthesized to enhance aqueous solubility. The chemical hydrolysis of this prodrug was assessed in Simulated Gastric Fluid (SGF) at pH 1.2 and Simulated Intestinal Fluid (SIF) at pH 7.4, both maintained at 37°C. ijper.orgresearchgate.net The study monitored the hydrolysis percentage over time, revealing the prodrug's stability characteristics in these distinct environments. The sulphoxide prodrug demonstrated chemical stability in both simulated fluids. ijper.orgresearchgate.net
Detailed kinetic data for the sulphoxide prodrug in SGF (pH 1.2) and SIF (pH 7.4) at 37°C are presented below. The hydrolysis percentage at 165 minutes was found to be 94.77% in SGF and 90.71% in SIF. ijper.orgresearchgate.net The observed rate constant (Kobs) was 9.53 × 10⁻³ min⁻¹ in SGF and 3.96 × 10⁻³ min⁻¹ in SIF. ijper.orgresearchgate.net The half-life (t1/2) was determined to be 72 minutes in SGF and 175 minutes in SIF. ijper.orgresearchgate.net
Table 1: Kinetic Data for the Chemical Hydrolysis of Sulphoxide Prodrug of this compound in Simulated Physiological Fluids at 37°C
Another study investigated a novel amino acid prodrug of this compound, also synthesized with the aim of improving solubility and bioavailability. innovareacademics.ininnovareacademics.in The in vitro chemical hydrolysis profiles of this amino acid derivative were evaluated in Simulated Gastric Fluid (pH 1.2) and Simulated Intestinal Fluid (pH 7.4). innovareacademics.ininnovareacademics.in Similar to the sulphoxide prodrug, the amino acid prodrug was found to be chemically stable in both simulated gastric and intestinal fluids. innovareacademics.ininnovareacademics.in
The rate of chemical hydrolysis for the amino acid prodrug was determined in SGF (pH 1.2) and SIF (pH 7.4) at 37°C. innovareacademics.inresearchgate.net The hydrolysis percentage was found to be 92.45% at 300 minutes in SGF and 98.52% at 7 hours (420 minutes) in SIF. innovareacademics.inresearchgate.net The observed rate constant (Kobs) was 6.81 × 10⁻³ in SGF and 3.28 × 10⁻³ in SIF. innovareacademics.inresearchgate.net The half-life (t1/2) was reported as 102 minutes in SGF and 204 minutes in SIF. innovareacademics.inresearchgate.net
Table 2: Kinetic Data for the Chemical Hydrolysis of Amino Acid Prodrug of this compound in Simulated Physiological Fluids at 37°C
These hydrolysis studies in simulated physiological fluids provide crucial preclinical data on the stability and potential release characteristics of this compound prodrugs, guiding further development for improved oral delivery and absorption.
This compound: A Comprehensive Chemical and Research Profile
This compound is a well-characterized chemical compound primarily recognized for its activity as a histamine H₂ receptor antagonist. This compound has been the subject of extensive research due to its significant impact on gastric acid secretion, forming the basis for its therapeutic applications in various gastrointestinal disorders. Beyond its established uses, ongoing research continues to explore additional potential properties and applications of this compound.
Q & A
Q. What are the standard pharmacokinetic parameters of famotidine, and how do they inform dosing regimens in clinical trials?
this compound exhibits a biological half-life of 2.5–3.5 hours, necessitating frequent dosing (3–4 times daily) to maintain therapeutic plasma levels. However, sustained-release formulations (e.g., alginate-GMO microspheres) prolong Tmax to 6 hours and increase bioavailability (AUC0-24 by 94% vs. free drug) by reducing gastric permeability . For experimental design, measure plasma concentrations via HPLC and compare Cmax, Tmax, and AUC across formulations. Use crossover trials to minimize inter-individual variability .
Q. How does this compound prevent NSAID-induced gastric ulcers, and what validated models assess this efficacy?
this compound inhibits histamine H2 receptors, reducing gastric acid secretion. In a 24-week RCT, 40 mg this compound twice daily reduced gastric ulcer incidence from 20% (placebo) to 8% (P=0.03) in NSAID users. Use endoscopy to evaluate ulcer formation at baseline and intervals (4, 12, 24 weeks). Ensure blinding and stratification by comorbidities (e.g., rheumatoid arthritis) to control confounders .
Q. What analytical methods are recommended for this compound identification in pharmaceutical formulations?
Thin-layer chromatography (TLC) and high-performance TLC (HPTLC) are validated for this compound identification. HPTLC offers superior resolution with smaller sorbent grain size, shorter analysis time, and reduced mobile phase volume. Prepare test solutions at 0.1–1 mg/mL and use silica gel plates with chloroform-methanol-ammonia (8:2:0.1 v/v) as the mobile phase. Validate specificity against degradation products .
Advanced Research Questions
Q. How do conflicting results from COVID-19 studies on this compound’s efficacy inform future trial design?
Retrospective studies (n=878) associate this compound with reduced mortality (OR=0.37, P=0.021) and lower inflammatory markers (CRP: 9.4 vs. 12.7 mg/dL, P=0.002) . Conversely, small case series (n=10) report symptom improvement but lack controls . To resolve contradictions, design prospective RCTs with:
Q. What methodological challenges arise in developing sustained-release this compound formulations, and how are they addressed?
Alginate microspheres alone exhibit high permeability, limiting sustained release. Composite alginate-GMO matrices (1:0.25:0.1 w/w/w) reduce drug release rate by 50% over 24 hours due to increased gel viscosity. Use in vivo pharmacokinetic studies to compare AUC and Cmax against free drug. Optimize formulation via Box-Behnken design, varying GMO concentration and crosslinking time .
Q. How can researchers reconcile discrepancies in this compound’s bioavailability across demographic subgroups?
Age and renal function significantly impact this compound clearance. For population pharmacokinetic studies:
Q. What statistical approaches are critical when analyzing this compound’s dose-response relationships in ulcer prevention?
Apply logistic regression with clustered standard errors to account for repeated endoscopic measurements. For dose-response analysis:
- Dose tiers : 20 mg vs. 40 mg twice daily.
- Outcome : Ulcer incidence (binary).
- Adjustment : NSAID type, baseline mucosal injury. Report odds ratios with 95% CIs and interaction terms for comorbidities .
Data Contradiction Analysis
Q. Why do studies on this compound’s anti-inflammatory effects in COVID-19 yield inconsistent biomarker results?
Heterogeneity in biomarker sampling (timing, assay variability) and patient populations (hospitalized vs. outpatient) explains discrepancies. For example:
- Inpatients : Show reduced CRP and procalcitonin .
- Outpatients : Lack biomarker data but report symptom relief . Standardize biomarker collection at fixed intervals (e.g., days 1, 3, 7 post-admission) and stratify by disease severity .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
